4-formyl-N-(2-methylprop-2-en-1-yl)piperazine-1-carbothioamide
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Overview
Description
4-formyl-N-(2-methylprop-2-en-1-yl)piperazine-1-carbothioamide is a chemical compound with the molecular formula C10H17N3OS and a molecular weight of 227.33 g/mol This compound is known for its unique structure, which includes a piperazine ring substituted with a formyl group and a carbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-formyl-N-(2-methylprop-2-en-1-yl)piperazine-1-carbothioamide typically involves the reaction of piperazine derivatives with appropriate formylating and carbothioamide agents. One common method includes the reaction of N-(2-methylprop-2-en-1-yl)piperazine with formyl chloride under controlled conditions to introduce the formyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-formyl-N-(2-methylprop-2-en-1-yl)piperazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
4-formyl-N-(2-methylprop-2-en-1-yl)piperazine-1-carbothioamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-formyl-N-(2-methylprop-2-en-1-yl)piperazine-1-carbothioamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The carbothioamide group may also interact with metal ions or other biomolecules, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
N-(2-methylprop-2-en-1-yl)piperazine-1-carbothioamide: Lacks the formyl group, which may result in different reactivity and biological activity.
4-formylpiperazine-1-carbothioamide: Lacks the N-(2-methylprop-2-en-1-yl) group, which may affect its chemical properties and applications.
Uniqueness
4-formyl-N-(2-methylprop-2-en-1-yl)piperazine-1-carbothioamide is unique due to the presence of both formyl and carbothioamide groups on the piperazine ring. This combination of functional groups provides a distinct reactivity profile and potential for diverse applications in research and industry .
Properties
IUPAC Name |
4-formyl-N-(2-methylprop-2-enyl)piperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3OS/c1-9(2)7-11-10(15)13-5-3-12(8-14)4-6-13/h8H,1,3-7H2,2H3,(H,11,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJKZCYXDSFTMNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CNC(=S)N1CCN(CC1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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